molecular formula C25H18N4OS B2595993 (E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide CAS No. 1321800-16-1

(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Cat. No.: B2595993
CAS No.: 1321800-16-1
M. Wt: 422.51
InChI Key: VZBGWRWFXZBLEO-RCCKNPSSSA-N
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Description

(E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-([1,1’-biphenyl]-4-yl)thiazole and 2-cyanovinyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thionyl chloride, sodium cyanide, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It could be used in assays to investigate enzyme activity or as a probe in molecular imaging.

Medicine

The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways. Its efficacy and safety would need to be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((2-(4-phenylthiazol-2-yl)-2-cyanovinyl)amino)benzamide
  • (E)-4-((2-(4-(2-thienyl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide

Uniqueness

(E)-4-((2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide is unique due to the presence of the [1,1’-biphenyl] group, which may confer specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4OS/c26-14-21(15-28-22-12-10-20(11-13-22)24(27)30)25-29-23(16-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16,28H,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBGWRWFXZBLEO-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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